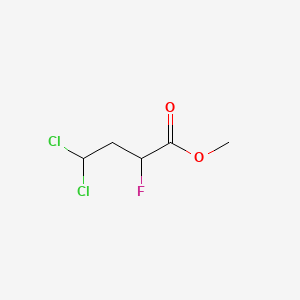
Methyl 4,4-dichloro-2-fluorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,4-dichloro-2-fluorobutanoate is an organic compound with the molecular formula C5H7Cl2FO2. It is a derivative of butanoic acid, featuring both chlorine and fluorine substituents. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-dichloro-2-fluorobutanoate typically involves the esterification of 4,4-dichloro-2-fluorobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4,4-dichloro-2-fluorobutanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Products include substituted amides or thiols.
Reduction: The primary alcohol, 4,4-dichloro-2-fluorobutanol.
Hydrolysis: 4,4-dichloro-2-fluorobutanoic acid.
Aplicaciones Científicas De Investigación
Methyl 4,4-dichloro-2-fluorobutanoate is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Potential use in the development of pharmaceuticals due to its unique reactivity.
Industry: As a precursor in the manufacture of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4,4-dichloro-2-fluorobutanoate involves its interaction with nucleophiles, leading to substitution reactions. The presence of electron-withdrawing groups (chlorine and fluorine) enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This compound can also undergo reduction and hydrolysis, depending on the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4,4-dichlorobutanoate
- Methyl 2-fluorobutanoate
- Methyl 4-chloro-2-fluorobutanoate
Uniqueness
Methyl 4,4-dichloro-2-fluorobutanoate is unique due to the simultaneous presence of both chlorine and fluorine atoms on the butanoate backbone. This combination imparts distinct reactivity patterns compared to its analogs, making it a valuable compound in synthetic organic chemistry.
Propiedades
Fórmula molecular |
C5H7Cl2FO2 |
|---|---|
Peso molecular |
189.01 g/mol |
Nombre IUPAC |
methyl 4,4-dichloro-2-fluorobutanoate |
InChI |
InChI=1S/C5H7Cl2FO2/c1-10-5(9)3(8)2-4(6)7/h3-4H,2H2,1H3 |
Clave InChI |
LRRAYYZNUNUSSL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC(Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid](/img/structure/B13470896.png)
![Imino(methyl){[(1r,3r)-3-hydroxycyclobutyl]methyl}-lambda6-sulfanone hydrochloride, trans](/img/structure/B13470899.png)
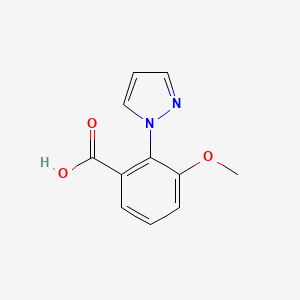

![tert-butyl N-{[1-(sulfanylmethyl)cyclopropyl]methyl}carbamate](/img/structure/B13470916.png)
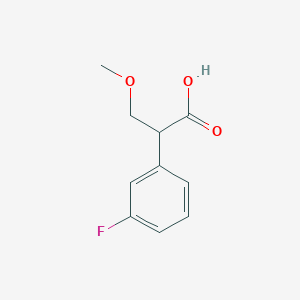

![[1-(Aminomethyl)cyclopent-3-en-1-yl]methanol hydrochloride](/img/structure/B13470936.png)
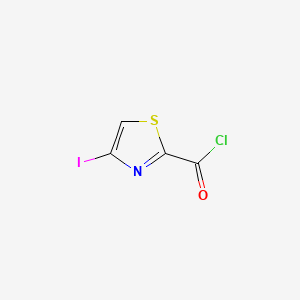
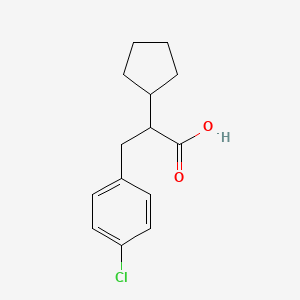
![2-chloro-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B13470966.png)
![Tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13470967.png)

![N-methyl-2-oxaspiro[3.5]nonan-7-amine](/img/structure/B13470983.png)
